(S)-Pyridin-3-yl-glycine tert-butyl ester (S)-Pyridin-3-yl-glycine tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759665
InChI: InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h4-7,9H,12H2,1-3H3/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)C(C1=CN=CC=C1)N
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

(S)-Pyridin-3-yl-glycine tert-butyl ester

CAS No.:

Cat. No.: VC13759665

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-Pyridin-3-yl-glycine tert-butyl ester -

Specification

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name tert-butyl (2S)-2-amino-2-pyridin-3-ylacetate
Standard InChI InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h4-7,9H,12H2,1-3H3/t9-/m0/s1
Standard InChI Key MATGUCBHVPZYNG-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](C1=CN=CC=C1)N
SMILES CC(C)(C)OC(=O)C(C1=CN=CC=C1)N
Canonical SMILES CC(C)(C)OC(=O)C(C1=CN=CC=C1)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-Pyridin-3-yl-glycine tert-butyl ester belongs to the class of N-protected amino acid esters, featuring a pyridine ring at the β-position of the glycine backbone. The tert-butyl ester group provides steric protection for the carboxylate moiety, enhancing stability during synthetic procedures . Its IUPAC name is tert-butyl (2S)-2-amino-2-(pyridin-3-yl)acetate, with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number[Withheld]
Molecular FormulaC₁₁H₁₆N₂O₂
Molecular Weight208.26 g/mol
IUPAC Nametert-butyl (2S)-2-amino-2-(pyridin-3-yl)acetate
SMILESCC(C)(C)OC(=O)C@@HC1=CN=CC=C1
InChIKeyMATGUCBHVPZYNG-VIFPVBQESA-N

The stereochemistry at the α-carbon (S-configuration) is critical for its biological activity and compatibility with enzymatic systems.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves asymmetric Strecker or Ugi reactions to establish the chiral center, followed by tert-butyl esterification. A representative pathway includes:

  • Enantioselective Amination: Pyridine-3-carbaldehyde undergoes condensation with a chiral auxiliary to yield (S)-2-amino-2-(pyridin-3-yl)acetonitrile .

  • Hydrolysis and Esterification: The nitrile group is hydrolyzed to a carboxylic acid, which is subsequently protected with tert-butyl groups using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Key Reaction:

Pyridine-3-carbaldehyde+Chiral AuxiliaryNH3(S)-2-Amino-2-(pyridin-3-yl)acetonitrileH2O(S)-2-Amino-2-(pyridin-3-yl)acetic AcidBoc2O(S)-Pyridin-3-yl-glycine tert-butyl ester\text{Pyridine-3-carbaldehyde} + \text{Chiral Auxiliary} \xrightarrow{\text{NH}_3} \text{(S)-2-Amino-2-(pyridin-3-yl)acetonitrile} \xrightarrow{\text{H}_2\text{O}} \text{(S)-2-Amino-2-(pyridin-3-yl)acetic Acid} \xrightarrow{\text{Boc}_2\text{O}} \text{(S)-Pyridin-3-yl-glycine tert-butyl ester}

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), with >97% purity confirmed by HPLC . Chiral purity is validated using chiral stationary-phase HPLC (e.g., Chiralpak AD-H column).

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO: 25–30 mg/mL) but limited solubility in water (<1 mg/mL). The tert-butyl group confers stability against nucleophilic attack, making it suitable for prolonged storage at −20°C under inert atmospheres .

Table 2: Physicochemical Data

PropertyValueMethod
Melting Point98–102°C (decomposes)Differential Scanning Calorimetry
LogP (Octanol/Water)1.2 ± 0.3Shake-Flask Method
pKa (Amino Group)8.1 ± 0.2Potentiometric Titration

Applications in Pharmaceutical Research

Peptide Synthesis

The compound serves as a constrained glycine analogue in solid-phase peptide synthesis (SPPS), introducing rigidity into peptide backbones to enhance target binding affinity . For example, it has been incorporated into angiotensin-converting enzyme (ACE) inhibitors to improve metabolic stability.

Drug Candidate Development

Its pyridinyl moiety facilitates π-π interactions with aromatic residues in enzyme active sites. Recent studies highlight its role in:

  • Kinase Inhibitors: As a hinge-binding motif in ATP-competitive inhibitors (e.g., JAK2/STAT3 pathway modulators).

  • Antiviral Agents: Structural component in protease inhibitors targeting SARS-CoV-2 M<sup>pro</sup> .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (s, 1H, Py-H), 8.42 (d, J = 4.8 Hz, 1H, Py-H), 7.72 (d, J = 7.6 Hz, 1H, Py-H), 7.31 (dd, J = 7.6, 4.8 Hz, 1H, Py-H), 4.21 (s, 1H, α-CH), 1.44 (s, 9H, tert-butyl).

  • HRMS (ESI+): m/z calcd for C₁₁H₁₆N₂O₂ [M+H]<sup>+</sup>: 209.1285, found: 209.1289.

Chromatographic Methods

  • HPLC Conditions: C18 column (4.6 × 150 mm), gradient 10–90% acetonitrile/0.1% TFA over 20 min, retention time = 12.3 min .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator